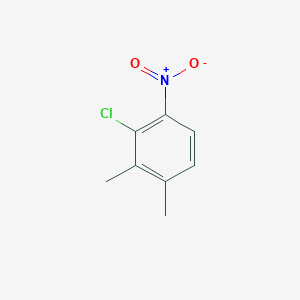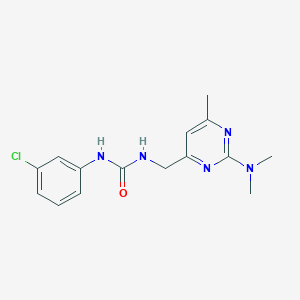
2-Chloro-3,4-dimethyl-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-dimethyl-1-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, along with two methyl groups (-CH3). This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethyl-1-nitrobenzene typically involves the nitration of 2-chloro-3,4-dimethylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also implemented to handle the corrosive and hazardous nature of the reagents used .
化学反応の分析
Types of Reactions: 2-Chloro-3,4-dimethyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group and chlorine atom influence the reactivity and orientation of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent.
Major Products:
Reduction: 2-Chloro-3,4-dimethyl-1-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3,4-dimethyl-1-nitrobenzene is used in scientific research for various purposes:
作用機序
The mechanism of action of 2-Chloro-3,4-dimethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro group (-NO2) is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles through the attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a new carbon-nucleophile bond.
類似化合物との比較
2-Chloro-1-nitrobenzene: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,4-Dimethyl-1-nitrobenzene: Lacks the chlorine atom, affecting its chemical behavior and uses.
2-Chloro-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of methyl groups, leading to different chemical properties.
Uniqueness: 2-Chloro-3,4-dimethyl-1-nitrobenzene is unique due to the presence of both chlorine and nitro groups along with two methyl groups, which influence its reactivity and make it a valuable intermediate in various chemical syntheses and industrial applications .
特性
IUPAC Name |
3-chloro-1,2-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZYDQFUPEYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide](/img/structure/B2669631.png)
![5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)
![N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)
![4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2669634.png)
![1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2669636.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one](/img/structure/B2669639.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2669640.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine](/img/structure/B2669643.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2669646.png)

![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2669653.png)
